

Application Notes and Protocols: Laboratory Preparation of Selenium Dicyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Selenium cyanide*

Cat. No.: *B1620110*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium dicyanide, $\text{Se}(\text{CN})_2$, is an inorganic compound of interest in synthetic chemistry due to its potential as a selenocyanating agent. However, it is a toxic and unstable compound, and its isolation in a pure form can be challenging. While the synthesis of selenium-cyanide species for in-situ applications has been described, a standardized, detailed laboratory protocol for the preparation and isolation of pure selenium dicyanide is not readily available in prominent chemical synthesis literature. This document provides a comprehensive overview of the known properties of selenium dicyanide and a proposed, generalized laboratory protocol for its synthesis based on established principles of inorganic chemistry. This protocol should be considered a guideline and requires careful optimization and validation under appropriate safety conditions.

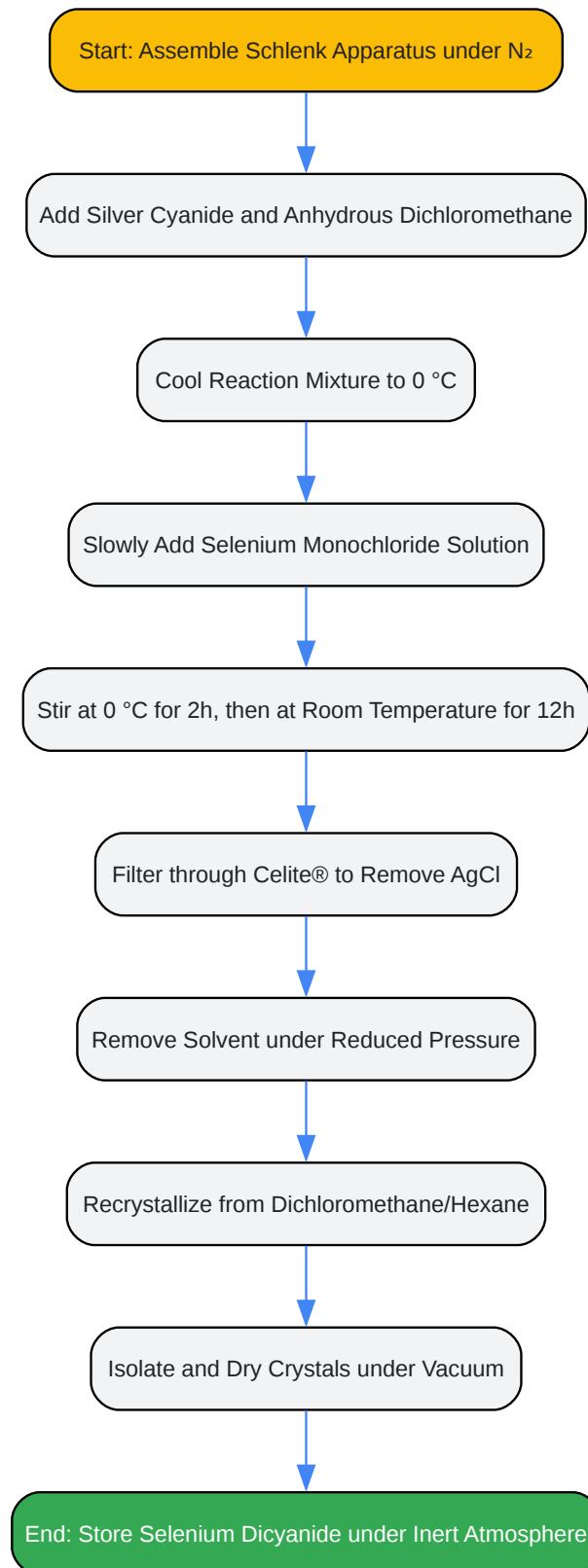
Chemical and Physical Properties

Selenium dicyanide is a colorless, crystalline solid. It is sensitive to heat and moisture and can decompose to release toxic hydrogen cyanide gas, particularly in the presence of acids.

Property	Value	Reference
Molecular Formula	C ₂ N ₂ Se	[1]
Molecular Weight	131.01 g/mol	[1]
CAS Number	2180-01-0	[1]
Appearance	Colorless crystalline solid	
Crystal System	Orthorhombic	[1]
Space Group	Pbca	[1]
Solubility	Soluble in some polar organic solvents.	
Hazards	Highly toxic, unstable.	

Proposed Experimental Protocol for the Synthesis of Selenium Dicyanide

The following protocol describes a plausible method for the synthesis of selenium dicyanide via the reaction of selenium monochloride with silver cyanide. This reaction is based on the principle of metathesis, where the more covalent silver chloride precipitates, driving the reaction forward.


Reaction Scheme:

Materials and Reagents

Reagent/Material	Grade	Supplier (Example)
Selenium Monochloride (Se ₂ Cl ₂)	≥98%	Sigma-Aldrich
Silver Cyanide (AgCN)	≥99%	Sigma-Aldrich
Anhydrous Dichloromethane	Dry, ≥99.8%	Sigma-Aldrich
Anhydrous Hexane	≥99%	Sigma-Aldrich
Celite® 545	---	Sigma-Aldrich
Nitrogen Gas (N ₂)	High Purity	Local Supplier
Schlenk Flasks	---	---
Magnetic Stirrer	---	---
Schlenk Filtration Unit	---	---
Rotary Evaporator	---	---

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the proposed synthesis of selenium dicyanide.

Procedure

- Preparation of the Reaction Apparatus: Assemble a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
- Addition of Reagents: To the Schlenk flask, add freshly dried silver cyanide (AgCN). Add anhydrous dichloromethane via cannula to create a suspension.
- Reaction Initiation: Cool the stirred suspension to 0 °C in an ice bath. Dissolve selenium monochloride (Se₂Cl₂) in anhydrous dichloromethane in the dropping funnel and add it dropwise to the silver cyanide suspension over 30 minutes.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the reaction proceed at room temperature for 12 hours with continuous stirring.
- Isolation of the Crude Product: Filter the reaction mixture through a pad of Celite® using a Schlenk filtration unit to remove the precipitated silver chloride. Wash the filter cake with small portions of anhydrous dichloromethane.
- Solvent Removal: Combine the filtrate and washings in a clean, dry Schlenk flask. Remove the solvent under reduced pressure using a rotary evaporator, taking care not to heat the mixture.
- Purification: Recrystallize the resulting solid from a minimal amount of anhydrous dichloromethane by the slow addition of anhydrous hexane at low temperature.
- Final Product Isolation and Storage: Isolate the crystalline product by filtration, wash with a small amount of cold hexane, and dry under high vacuum. Store the purified selenium dicyanide in a sealed container under a nitrogen atmosphere at low temperature and protected from light.

Characterization

The identity and purity of the synthesized selenium dicyanide can be confirmed by various spectroscopic methods.

Technique	Expected Observations
¹³ C NMR	A signal in the region of $\delta = 103\text{-}105$ ppm is expected for the cyanide carbon.
⁷⁷ Se NMR	A characteristic chemical shift for the selenium atom should be observed.
IR Spectroscopy	A strong absorption band for the C≡N stretch is expected in the range of 2130-2140 cm^{-1} .

Safety Precautions

- **Toxicity:** Selenium dicyanide and its precursors are highly toxic. Handle all reagents and the product in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
- **Skin Contact:** Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
- **Cyanide Hazard:** Selenium dicyanide can release highly toxic hydrogen cyanide gas upon contact with acids or moisture. All work should be conducted under anhydrous conditions and away from acidic substances.
- **Waste Disposal:** Dispose of all chemical waste, including residual reagents, solvents, and the product, according to institutional and local environmental regulations for hazardous materials. Cyanide-containing waste requires special handling.
- **Emergency Procedures:** In case of accidental exposure, seek immediate medical attention. Have an emergency plan and appropriate spill cleanup materials readily available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Selenium dicyanide | C₂N₂Se | CID 137468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Laboratory Preparation of Selenium Dicyanide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620110#laboratory-preparation-of-selenium-dicyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com